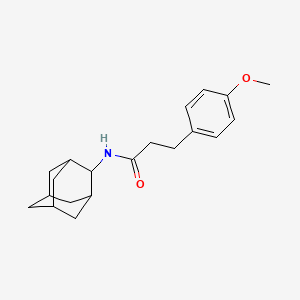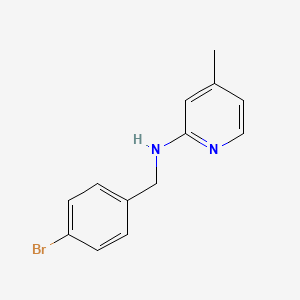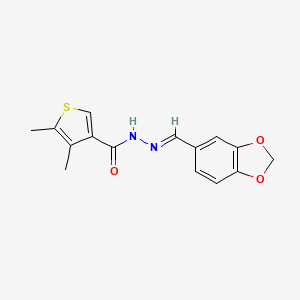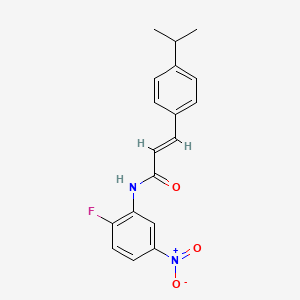
4-(benzyloxy)-N-(2,4-difluorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(benzyloxy)-N-(2,4-difluorophenyl)benzamide, also known as BDF-864, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized and studied extensively in the laboratory setting, with promising results in various areas of research.
Wirkmechanismus
The mechanism of action of 4-(benzyloxy)-N-(2,4-difluorophenyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and division. Specifically, 4-(benzyloxy)-N-(2,4-difluorophenyl)benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
4-(benzyloxy)-N-(2,4-difluorophenyl)benzamide has been shown to have a variety of biochemical and physiological effects in laboratory studies. In addition to its anti-tumor activity, 4-(benzyloxy)-N-(2,4-difluorophenyl)benzamide has been shown to have anti-inflammatory and analgesic effects. It has also been shown to inhibit the growth of bacteria and fungi, suggesting potential applications in the treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(benzyloxy)-N-(2,4-difluorophenyl)benzamide is that it has been extensively studied in the laboratory setting, with a significant amount of data available on its properties and potential applications. Additionally, 4-(benzyloxy)-N-(2,4-difluorophenyl)benzamide has been shown to have a relatively low toxicity profile, making it a promising candidate for further research.
One limitation of 4-(benzyloxy)-N-(2,4-difluorophenyl)benzamide is that its mechanism of action is not fully understood, which makes it difficult to predict its potential applications and side effects. Additionally, more research is needed to determine the optimal dosage and administration of 4-(benzyloxy)-N-(2,4-difluorophenyl)benzamide for therapeutic use.
Zukünftige Richtungen
There are several potential future directions for research on 4-(benzyloxy)-N-(2,4-difluorophenyl)benzamide. One area of interest is in the development of 4-(benzyloxy)-N-(2,4-difluorophenyl)benzamide-based therapies for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 4-(benzyloxy)-N-(2,4-difluorophenyl)benzamide and its potential applications in other areas, such as infectious diseases and inflammation. Finally, more research is needed to determine the potential side effects and optimal dosage of 4-(benzyloxy)-N-(2,4-difluorophenyl)benzamide for therapeutic use.
Synthesemethoden
The synthesis of 4-(benzyloxy)-N-(2,4-difluorophenyl)benzamide involves a multi-step process that begins with the reaction of 2,4-difluoroaniline with benzyl chloroformate to form the intermediate benzyl 2,4-difluoroanilinoformate. This intermediate is then reacted with 4-hydroxybenzamide to yield the final product, 4-(benzyloxy)-N-(2,4-difluorophenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-(benzyloxy)-N-(2,4-difluorophenyl)benzamide has been studied extensively in the laboratory setting for its potential therapeutic applications. One area of research that has shown promise is in the treatment of cancer. Studies have shown that 4-(benzyloxy)-N-(2,4-difluorophenyl)benzamide has anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, 4-(benzyloxy)-N-(2,4-difluorophenyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-4-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2NO2/c21-16-8-11-19(18(22)12-16)23-20(24)15-6-9-17(10-7-15)25-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZUEFYHCLOOFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-4-phenylmethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methylbenzamide](/img/structure/B5724529.png)

![6-(2-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5724553.png)



![2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5724577.png)
![ethyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5724584.png)
![2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5724590.png)

![N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5724613.png)

